Cas no 1805333-84-9 (Methyl 3-amino-6-bromo-2-(difluoromethyl)pyridine-4-carboxylate)

Methyl 3-amino-6-bromo-2-(difluoromethyl)pyridine-4-carboxylate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. The presence of both amino and bromo functional groups enhances its reactivity, enabling selective cross-coupling reactions, while the difluoromethyl moiety contributes to improved metabolic stability in derived compounds. The ester group at the 4-position offers further derivatization potential, facilitating amidation or hydrolysis for downstream applications. This compound is particularly valuable in the development of fluorinated heterocycles, where its structural features support the design of bioactive molecules with enhanced physicochemical properties. Its high purity and well-defined reactivity make it a reliable building block for advanced synthetic routes.
Methyl 3-amino-6-bromo-2-(difluoromethyl)pyridine-4-carboxylate structure
1805333-84-9 structure
Product Name:Methyl 3-amino-6-bromo-2-(difluoromethyl)pyridine-4-carboxylate
CAS No:1805333-84-9
MF:C8H7BrF2N2O2
MW:281.054188013077
CID:4853601
Update Time:2025-05-20

Methyl 3-amino-6-bromo-2-(difluoromethyl)pyridine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-amino-6-bromo-2-(difluoromethyl)pyridine-4-carboxylate
    • Inchi: 1S/C8H7BrF2N2O2/c1-15-8(14)3-2-4(9)13-6(5(3)12)7(10)11/h2,7H,12H2,1H3
    • InChI Key: QPKKBPJOSOQJSE-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C(=O)OC)=C(C(C(F)F)=N1)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 243
  • XLogP3: 2.3
  • Topological Polar Surface Area: 65.2

Methyl 3-amino-6-bromo-2-(difluoromethyl)pyridine-4-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029069450-1g
Methyl 3-amino-6-bromo-2-(difluoromethyl)pyridine-4-carboxylate
1805333-84-9 97%
1g
$1,460.20 2022-04-01

Additional information on Methyl 3-amino-6-bromo-2-(difluoromethyl)pyridine-4-carboxylate

Methyl 3-amino-6-bromo-2-(difluoromethyl)pyridine-4-carboxylate: A Comprehensive Overview

Methyl 3-amino-6-bromo-2-(difluoromethyl)pyridine-4-carboxylate, also known by its CAS number 1805333-84-9, is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and material sciences. This compound has garnered attention due to its unique structural features and promising biological activities, making it a valuable tool in modern chemical research.

The molecular structure of Methyl 3-amino-6-bromo-2-(difluoromethyl)pyridine-4-carboxylate is characterized by a pyridine ring substituted with an amino group at position 3, a bromine atom at position 6, a difluoromethyl group at position 2, and a methyl ester at position 4. This combination of substituents imparts the compound with distinctive electronic and steric properties, which are crucial for its functionality in various chemical reactions and biological systems.

Recent studies have highlighted the potential of this compound as a precursor in the synthesis of bioactive molecules. For instance, researchers have utilized it in the development of novel antibiotics and anticancer agents due to its ability to undergo diverse transformations while maintaining structural integrity. The presence of the amino group and bromine atom provides sites for further functionalization, enabling the creation of derivatives with enhanced pharmacological profiles.

In the realm of agrochemicals, Methyl 3-amino-6-bromo-2-(difluoromethyl)pyridine-4-carboxylate has shown promise as an intermediate in the synthesis of herbicides and insecticides. Its ability to interact with specific biological targets makes it a valuable asset in developing environmentally friendly pest control solutions. Furthermore, its stability under various reaction conditions ensures its suitability for large-scale industrial applications.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyridine ring followed by sequential substitution reactions to introduce the desired substituents. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for research and commercial use.

From a materials science perspective, Methyl 3-amino-6-bromo-2-(difluoromethyl)pyridine-4-carboxylate has been explored as a building block for constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions while maintaining structural flexibility opens new avenues for applications in gas storage, catalysis, and sensing technologies.

In conclusion, Methyl 3-amino-6-bromo-2-(difluoromethyl)pyridine-4-carboxylate stands out as a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and biological applications, positions it as a key player in future chemical innovations.

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